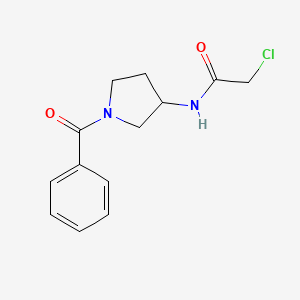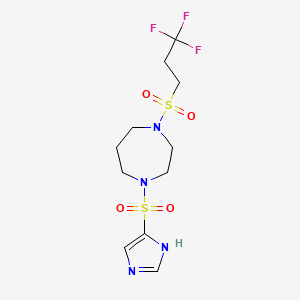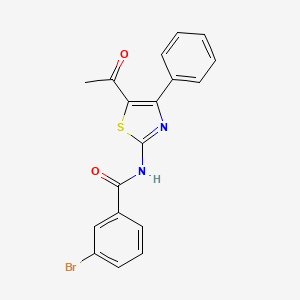![molecular formula C24H24N4O2 B2733487 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540478-36-2](/img/structure/B2733487.png)
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with hydroxyphenyl and methylphenyl groups. This unique structure imparts significant pharmacological properties to the compound.
準備方法
The synthesis of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters or aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core .
Industrial production methods may involve the use of microwave-assisted synthesis, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the desired product . These methods offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.
化学反応の分析
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes involved in cellular processes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . These interactions contribute to its antimicrobial and anticancer activities.
類似化合物との比較
Similar compounds to 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazolines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Triazolo[3,4-b][1,3]benzoxazoles: These derivatives are known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-4-6-16(7-5-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-8-10-17(29)11-9-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVZUQXDQCDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
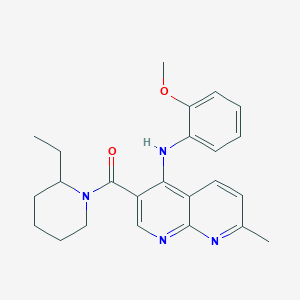
![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)
![1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2733415.png)
![3-chloro-4-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2733418.png)
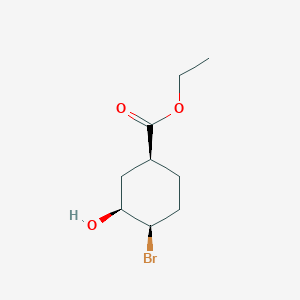
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
